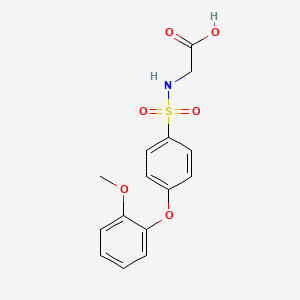
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine: is a chemical compound with the molecular formula C15H15NO6S and a molecular weight of 337.35 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, along with a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is used as a building block in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of enzyme inhibitors and as a tool to investigate metabolic pathways .
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with glycine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl hydrides.
Substitution: Formation of substituted sulfonyl derivatives.
作用機序
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .
類似化合物との比較
- 4-(2-Methoxyphenoxy)phenyl sulfonyl chloride
- 4-(2-Methoxyphenoxy)phenyl sulfonic acid
- 4-(2-Methoxyphenoxy)phenyl sulfonamide
Comparison: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-4-2-3-5-14(13)22-11-6-8-12(9-7-11)23(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJJWSFCHVVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
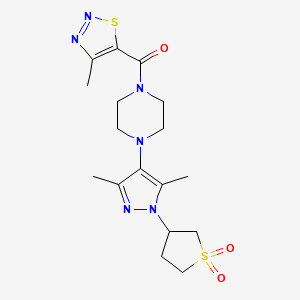

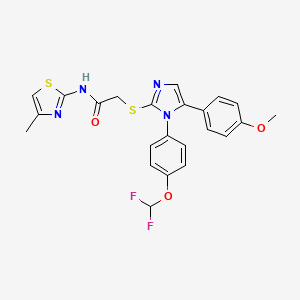
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2551115.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2551116.png)
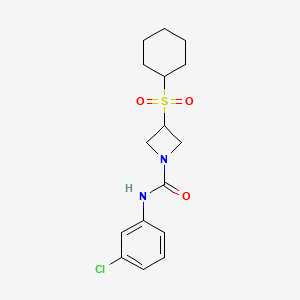

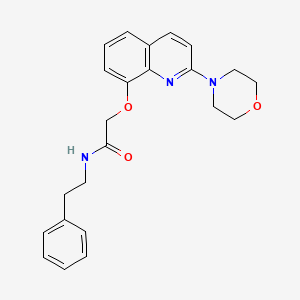
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)
![3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2551124.png)
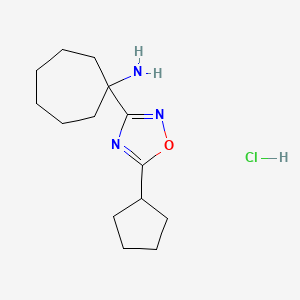
![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2551126.png)
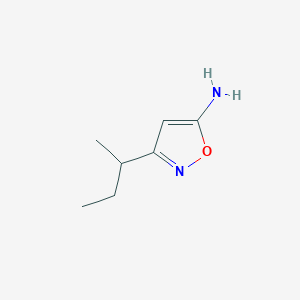
![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
